5-Methylfurfurylamine

Description

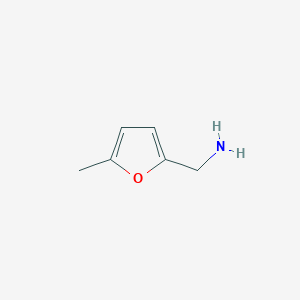

Structure

3D Structure

Properties

IUPAC Name |

(5-methylfuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEAGSCGERFGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369204 | |

| Record name | 5-Methylfurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-16-8 | |

| Record name | 5-Methylfurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-furylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Methylfurfurylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methylfurfurylamine from 5-methylfurfural, a critical transformation for producing a valuable building block in the pharmaceutical, agrochemical, and specialty chemical industries. The primary and most effective method for this conversion is catalytic reductive amination, a process that involves the reaction of 5-methylfurfural with an amine source, typically ammonia, in the presence of a catalyst and a reducing agent, most commonly hydrogen gas.

Catalytic Systems and Performance

The choice of catalyst is paramount in achieving high yields and selectivity for this compound. Various heterogeneous catalysts have been investigated for the reductive amination of furanic aldehydes. Below is a comparative summary of the performance of different catalytic systems.

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Solvent | 5-Methylfurfural Conversion (%) | This compound Yield (%) | Reference |

| Raney Ni | - | 130 | 2.0 | 3 | 1,4-Dioxane | 100 | 96.3 | [Adapted from[1]] |

| Raney Co | - | 120 | 1.0 | - | - | - | 98.9 (for furfurylamine) | [1] |

| Ru/ZrO₂ | Zirconium Dioxide | 70 | - | - | Aqueous NH₃ | - | 61 | [2] |

| Rh/Al₂O₃ | Alumina | 80 | 2.0 | 2 | Aqueous NH₃ | >99 | ~92 (for furfurylamine) | [No specific reference found for this compound] |

| Ni/SBA-15 | SBA-15 Silica | 100 | 1.5 | - | - | - | ~90 (for 5-(hydroxymethyl)furfurylamine) | [3] |

Experimental Protocols

Reductive Amination of 5-Methylfurfural using Raney Ni

Materials:

-

5-Methylfurfural (Starting Material)

-

Ammonia (Aqueous solution or gas)

-

Raney Nickel (Catalyst)

-

1,4-Dioxane (Solvent)

-

Hydrogen (H₂) gas

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

-

Reactor Setup: To a high-pressure autoclave reactor, add 1,4-dioxane (solvent), 5-methylfurfural, and the specified amount of Raney Ni catalyst.

-

Ammonia Addition: Introduce the ammonia source into the reactor. The molar ratio of ammonia to 5-methylfurfural is a critical parameter and should be optimized. A 2:1 molar ratio of ammonia to aldehyde is a good starting point.[1]

-

Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[1]

-

Reaction: Heat the reactor to the target temperature (e.g., 130°C) and begin stirring.[1] Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography.

-

Cooling and Depressurization: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

Work-up and Purification

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Raney Ni catalyst. The catalyst should be handled with care, especially when dry, as it can be pyrophoric.

-

Solvent Removal: Remove the solvent (1,4-dioxane) from the filtrate under reduced pressure using a rotary evaporator.

-

Purification by Vacuum Distillation: The crude this compound can be purified by vacuum distillation.[4] The boiling point of this compound is approximately 55°C at 7 mmHg. [No specific reference found for this exact data] Collect the fraction corresponding to the pure product. The purity of the final product can be confirmed by gas chromatography and other spectroscopic methods (NMR, IR, MS).

Reaction Mechanism and Workflow

The synthesis of this compound from 5-methylfurfural via reductive amination proceeds through a well-established mechanism. The overall workflow involves the initial preparation of the starting material, the core catalytic reaction, and the final purification of the product.

Reaction Mechanism

The reductive amination reaction involves two key steps:

-

Imine Formation: 5-Methylfurfural reacts with ammonia in a condensation reaction to form an intermediate imine (a Schiff base). This step is typically reversible.

-

Hydrogenation: The imine intermediate is then hydrogenated in the presence of the catalyst and hydrogen gas to yield the final product, this compound.[3]

References

Spectroscopic Profile of 5-Methylfurfurylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylfurfurylamine (CAS No: 14003-16-8), a valuable building block in medicinal chemistry and materials science. This document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information has been compiled from the Spectral Database for Organic Compounds (SDBS), a trusted resource for experimental spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |

| 5.99 | d | 1H | 3.0 | H-3 |

| 5.88 | d | 1H | 3.0 | H-4 |

| 3.69 | s | 2H | - | CH₂ (aminomethyl) |

| 2.23 | s | 3H | - | CH₃ (methyl) |

| 1.35 | s | 2H | - | NH₂ (amino) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) [ppm] | Assignment |

| 155.1 | C-2 |

| 150.7 | C-5 |

| 106.0 | C-3 |

| 105.7 | C-4 |

| 38.6 | CH₂ (aminomethyl) |

| 13.4 | CH₃ (methyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3375-3294 | Strong, Broad | N-H stretch (amine) |

| 2924-2854 | Medium | C-H stretch (aliphatic) |

| 1578 | Medium | C=C stretch (furan ring) |

| 1018 | Strong | C-O-C stretch (furan ring) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 111 | 45 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [M-NH₃]⁺ |

| 81 | 20 | [M-CH₂NH₂]⁺ |

| 53 | 30 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of furan derivatives and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis. For ¹H NMR, the signals are integrated to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty ATR crystal or clean salt plates is recorded.

-

The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is typically performed automatically by the instrument's software. The spectrum is usually displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).

-

Electron Ionization (EI) is a common method for small, volatile molecules. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

-

The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 40-300 amu).

-

The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

An In-depth Technical Guide to 5-Methylfurfurylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Methylfurfurylamine, a versatile heterocyclic amine derived from biomass. Its unique structural features make it a valuable building block in various fields, from pharmaceuticals to polymer chemistry. This document details its physical and chemical properties, provides experimental protocols for its synthesis and analysis, and explores its applications, particularly in drug development and agrochemicals.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1] Due to its furan ring and amine group, it is a key intermediate in the synthesis of a variety of organic compounds.[1] The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO | [2] |

| Molecular Weight | 111.14 g/mol | [2] |

| CAS Number | 14003-16-8 | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | 1.02 g/cm³ | [1] |

| Melting Point | -22 °C | [1] |

| Boiling Point | 161.2 °C at 760 mmHg; 55 °C at 7 mmHg | [1] |

| Flash Point | 51.3 °C | [1] |

| Water Solubility | >1000 g/L (20 °C) | [1] |

| Refractive Index | n20/D 1.488 - 1.49 | [1] |

| pKa | 9.14 ± 0.29 (Predicted) | [1] |

| LogP | 1.747 | [1] |

Chemical Reactivity and Stability

This compound's reactivity is primarily dictated by its nucleophilic amine group and the aromatic furan ring. It readily participates in reactions typical of primary amines, such as nucleophilic substitutions and condensation reactions, making it a versatile reagent in organic synthesis.[1]

Stability:

-

Air Sensitivity: this compound is known to be air-sensitive and should be stored under an inert atmosphere.

-

Thermal Stability: Like many furan compounds, it can be sensitive to high temperatures, which can lead to decomposition.[3]

-

pH Sensitivity: The furan ring is susceptible to degradation under strongly acidic or basic conditions, which can lead to polymerization or ring-opening reactions.[4][5] It is recommended to handle the compound in neutral or mildly acidic conditions to maintain its integrity.[4]

-

Light Sensitivity: To prevent degradation, it should be protected from light.[5]

Hazardous Reactions: As a flammable liquid and vapor, it should be kept away from heat, sparks, open flames, and other ignition sources. It is also corrosive and can cause severe skin burns and eye damage.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

This compound is commonly synthesized through the reductive amination of 5-methylfurfural. This process involves the reaction of the aldehyde with ammonia to form an imine, which is then reduced to the corresponding amine.

Materials:

-

5-Methylfurfural

-

Ammonia (aqueous solution or gas)

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Raney Nickel, Rh/Al₂O₃, or other suitable metal catalysts)[6][7]

-

Solvent (e.g., ethanol, water)

-

High-pressure reactor

Procedure:

-

Catalyst Preparation: Activate the Raney Nickel catalyst or prepare the Rh/Al₂O₃ catalyst as per standard procedures.

-

Reaction Setup: In a high-pressure reactor, dissolve 5-methylfurfural in the chosen solvent.

-

Addition of Ammonia: Introduce the ammonia solution to the reactor. An excess of ammonia is often used to drive the reaction towards the formation of the primary amine and inhibit side reactions.[8]

-

Catalyst Addition: Carefully add the catalyst to the reaction mixture under an inert atmosphere.

-

Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure.

-

Reaction Conditions: Heat the reactor to the target temperature (e.g., 80-160 °C) and stir the mixture for a specified duration (e.g., 2-12 hours).[6][7] The optimal conditions may vary depending on the catalyst and solvent used.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent thermal decomposition.[9]

Apparatus:

-

Round-bottom flask

-

Short-path distillation head or a fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Vacuum pump and manometer

-

Heating mantle with a stirrer

Procedure:

-

Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

-

Charging the Flask: Place the crude this compound into the round-bottom flask with a magnetic stir bar or boiling chips.

-

Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 7 mmHg).

-

Heating: Gently heat the flask while stirring.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum (approximately 55 °C at 7 mmHg).[1] Discard any initial lower-boiling impurities.

-

Storage: Store the purified, colorless liquid under an inert atmosphere and protected from light.

GC-MS is a highly effective method for determining the purity of this compound and identifying any impurities.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Carrier Gas: Helium or hydrogen.

-

Injection Mode: Split/splitless.

-

Temperature Program:

-

Initial temperature: e.g., 60 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Parameters (if used):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 35-350.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound. The peak area can be used to quantify its purity. The mass spectrum can be used to confirm the identity of the compound and any impurities.

Applications and Biological Relevance

This compound is a versatile intermediate with significant applications in several industries.

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals.[1] Its ability to cross the blood-brain barrier makes it a particularly valuable precursor for drugs targeting neurological disorders.[1] While the direct biological activity of this compound is not extensively documented, its derivatives are of great interest. For instance, related furan compounds like 5-hydroxymethylfurfural have shown neuroprotective effects in models of Alzheimer's disease.[10]

-

Agrochemicals: This compound is used in the formulation of pesticides and herbicides, where it contributes to enhancing their efficacy.[1]

-

Flavor and Fragrance Industry: It is employed in the creation of unique flavor profiles and fragrances.[1]

-

Polymer Chemistry: this compound is a key component in the development of bio-based polymers, contributing to more sustainable materials.[1]

Visualizations

The following diagrams illustrate key aspects of this compound's synthesis and applications.

Caption: Synthesis workflow for this compound.

Caption: Key application areas of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. 5-Hydroxymethylfurfural, an antioxidant agent from Alpinia oxyphylla Miq. improves cognitive impairment in Aβ 1-42 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 5-Methylfurfurylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 5-Methylfurfurylamine, a furan derivative of interest in the development of bio-based chemicals and fuels. The data presented herein is critical for reaction engineering, process design, safety analysis, and computational modeling. All quantitative data is derived from peer-reviewed experimental studies.

Core Thermochemical Data

The key thermochemical parameters for this compound at T = 298.15 K and p° = 0.1 MPa are summarized in the tables below. These values are essential for understanding the energetic landscape of this compound.

Table 1: Molar Enthalpies of Formation of this compound

| Phase | Enthalpy of Formation (ΔfHm°) | Uncertainty | Method |

| Liquid (l) | -134.5 kJ·mol-1[1][2] | ± 1.5 kJ·mol-1[1][2] | Static Bomb Combustion Calorimetry |

| Gas (g) | -81.2 kJ·mol-1[1][2][3][4][5] | ± 1.7 kJ·mol-1[1][2][3][4][5] | Derived from liquid phase enthalpy and enthalpy of vaporization |

Table 2: Molar Enthalpy of Vaporization of this compound

| Property | Value | Uncertainty | Method |

| Enthalpy of Vaporization (ΔlgHm°) | 53.3 kJ·mol-1[1][2] | ± 0.9 kJ·mol-1[1][2] | High-Temperature Calvet Microcalorimetry |

Table 3: Other Reported Physical Properties

| Property | Value |

| Density (at T = 298.15 K) | 0.997 g·cm-3[2] |

| Boiling Point | 161.226 °C at 760 mmHg[6] |

| Melting Point | -22 °C[6] |

| Flash Point | 51.308 °C[6] |

Experimental Protocols

The experimental determination of the thermochemical data presented above was achieved through a combination of well-established calorimetric techniques.

Static Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the liquid phase was determined from the standard molar energy of combustion using static bomb combustion calorimetry.[1][2][3][4][5]

Experimental Workflow:

-

Sample Preparation: A known mass of this compound was placed in a crucible within a combustion bomb.

-

Pressurization: The bomb was charged with high-purity oxygen.

-

Ignition: The sample was ignited, and the resulting temperature change of the surrounding water bath was meticulously recorded.

-

Calibration: The energy equivalent of the calorimeter was determined by the combustion of certified benzoic acid.[2]

-

Data Analysis: The standard molar energy of combustion was calculated from the corrected temperature rise, and from this, the standard molar enthalpy of formation in the liquid phase was derived.

Caption: Workflow for determining the liquid-phase enthalpy of formation.

High-Temperature Calvet Microcalorimetry

The standard molar enthalpy of vaporization was determined using a high-temperature Calvet microcalorimeter.[1][2][3][4][5]

Experimental Workflow:

-

Sample Loading: A small, precisely weighed sample of liquid this compound was sealed in a thin glass capillary tube.

-

Isothermal Measurement: The sample capillary and a blank reference capillary were simultaneously dropped into the hot zone of the microcalorimeter, which was held at a constant temperature.

-

Vaporization: The sample vaporized, and the heat absorbed during this phase change was measured by the instrument.

-

Calibration: The microcalorimeter was calibrated in situ using a standard substance with a known enthalpy of vaporization (e.g., n-undecane).[2]

-

Correction to Standard Temperature: The experimentally observed enthalpy change was corrected to the standard reference temperature of 298.15 K using heat capacity data.[2]

Caption: Workflow for determining the enthalpy of vaporization.

Computational Approach

To complement the experimental findings, theoretical calculations were performed.

G3 Level Calculations

The gas-phase enthalpy of formation was also estimated using the G3 composite method.[1][2][3][5] This high-level ab initio molecular orbital theory provides a means to calculate thermochemical data with a high degree of accuracy, and the results were found to be in excellent agreement with the experimentally derived values.[1][2]

Logical Relationship of Thermochemical Properties

The relationship between the experimentally determined and derived thermochemical properties is illustrated in the following diagram.

Caption: Relationship between experimental and derived thermochemical data.

References

- 1. Thermochemical Research on Furfurylamine and this compound: Experimental and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermochemical Research on Furfurylamine and this compound: Experimental and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

5-Methylfurfurylamine CAS number and molecular structure

An In-Depth Technical Guide to 5-Methylfurfurylamine

This technical guide provides a comprehensive overview of this compound (CAS No. 14003-16-8), a versatile heterocyclic amine with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, molecular structure, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid.[1][2][3] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 14003-16-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₉NO | [1][5][6] |

| Molecular Weight | 111.14 g/mol | [1][2][3][4][5] |

| Purity | ≥ 98% (GC) | [1][2][3][4] |

| Density | 1.02 g/cm³ | [1] |

| Boiling Point | 55 °C at 7 mmHg | [1][2] |

| Melting Point | -22 °C | [6] |

| Flash Point | 57 °C | [2][3] |

| Refractive Index | n20/D 1.49 | [1][2][3] |

| Water Solubility | >1000 g/L (20 °C) | [6] |

| Synonyms | 2-Aminomethyl-5-methylfuran, (5-methylfuran-2-yl)methanamine | [1][2][3][4][5] |

| SMILES | CC1=CC=C(CN)O1 | [5] |

| InChI Key | YSEAGSCGERFGBL-UHFFFAOYSA-N | [5] |

Molecular Structure

The molecular structure of this compound consists of a furan ring substituted with a methyl group at the 5-position and an aminomethyl group at the 2-position. This structure is a key determinant of its chemical reactivity and utility as a building block in organic synthesis.

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reductive amination of 5-methylfurfural. This process involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent and a catalyst.

Experimental Protocol: Reductive Amination of 5-Methylfurfural

This protocol is a representative procedure based on established methods for the reductive amination of furanic aldehydes.

Materials:

-

5-Methylfurfural

-

Ammonia source (e.g., aqueous ammonia, ammonium acetate)

-

Hydrogen source (e.g., H₂ gas)

-

Catalyst (e.g., Raney Nickel, Palladium on Carbon)

-

Solvent (e.g., ethanol, methanol)

-

Reaction vessel (e.g., high-pressure autoclave)

Procedure:

-

The reaction vessel is charged with 5-methylfurfural, the chosen solvent, and the catalyst.

-

The vessel is sealed and purged with an inert gas, such as nitrogen or argon.

-

The ammonia source is introduced into the reaction mixture.

-

The vessel is pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is heated to the specified temperature and stirred for a set duration.

-

Reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

-

The catalyst is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds.[1] Its primary applications are in the fields of:

-

Pharmaceutical Development: It is a building block for synthesizing pharmaceutical agents, particularly those targeting neurological disorders.[1]

-

Agrochemicals: It is used in the formulation of pesticides and herbicides to enhance their efficacy.[1]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

-

Hazards: It is a flammable liquid and vapor.[2][3] It causes severe skin burns and eye damage.[2]

-

Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[2] Wear protective gloves, protective clothing, eye protection, and face protection. In case of inhalation, remove the person to fresh air and keep comfortable for breathing.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of 5-Methylfurfurylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historical Context: The Rise of Furan Chemistry

The story of 5-Methylfurfurylamine begins with the broader history of furan chemistry. The first derivative of furan, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. This was followed by the reporting of furfural, a key furan aldehyde, by Johann Wolfgang Döbereiner in 1831. Furan itself was first prepared by Heinrich Limpricht in 1870. These early discoveries laid the groundwork for the exploration of furan-containing compounds and their potential applications.

A pivotal moment in the history of furan-based chemicals was the discovery of 5-hydroxymethylfurfural (HMF) in 1895 by Düll and Kiermeyer, working independently. HMF is a crucial, bio-based platform chemical that can be derived from the acid-catalyzed dehydration of hexose sugars like fructose and glucose. The development of efficient methods to produce HMF and another key precursor, 5-methylfurfural, from abundant lignocellulosic biomass in the 20th and 21st centuries has paved the way for the synthesis of a wide array of furan derivatives, including this compound.

While the exact date and discoverer of this compound remain elusive in readily accessible records, its synthesis is a logical extension of the well-established reactions of furan aldehydes, particularly reductive amination.

Synthesis of this compound: An Evolving Methodology

The primary and most contemporary route to this compound is through the reductive amination of 5-methylfurfural or 5-hydroxymethylfurfural. This method involves the reaction of the furan aldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent and often a catalyst.

Key Synthetic Pathways:

-

Reductive Amination of 5-Methylfurfural: This is a direct route where 5-methylfurfural is reacted with an aminating agent and a reducing agent.

-

Reductive Amination of 5-Hydroxymethylfurfural (HMF): This pathway can also yield this compound, often as part of a mixture of aminated products depending on the reaction conditions and catalyst used.

-

Methylation of Furfurylamine: An alternative approach involves the methylation of furfurylamine.[1]

The evolution of these synthetic methods has been driven by the pursuit of higher yields, greater selectivity, milder reaction conditions, and the use of more sustainable and cost-effective catalysts.

Experimental Protocols

The following are detailed experimental protocols for modern, efficient syntheses of furfurylamines, representative of the methods used to produce this compound and related compounds.

Protocol 1: Reductive Amination of Furfural using a Raney Ni Catalyst

This protocol is adapted from a study on the reductive amination of furfural to furfurylamine, a closely related compound.

-

Objective: To synthesize furfurylamine via reductive amination of furfural.

-

Materials:

-

Furfural

-

Ammonia (aqueous solution)

-

Raney Ni catalyst

-

1,4-dioxane (solvent)

-

Hydrogen gas

-

-

Apparatus: High-pressure autoclave

-

Procedure:

-

The autoclave is charged with furfural, 1,4-dioxane, and the Raney Ni catalyst.

-

A molar excess of aqueous ammonia is added to the mixture.

-

The autoclave is sealed and purged with hydrogen gas.

-

The reactor is pressurized with hydrogen to 2.0 MPa.

-

The mixture is heated to 130°C with stirring for 3 hours.

-

After cooling and venting, the catalyst is removed by filtration.

-

The product is isolated and purified from the filtrate.

-

-

Results: This method has been reported to achieve up to 100% conversion of furfural with 96.3% selectivity for furfurylamine.

Protocol 2: Transfer Hydrogenative Reductive Amination of HMF

This protocol is based on the use of a cyclometalated iridium catalyst with formic acid as a hydrogen source for the reductive amination of HMF.

-

Objective: To synthesize N-substituted furfurylamines from HMF.

-

Materials:

-

5-hydroxymethylfurfural (HMF)

-

Primary amine (e.g., aniline)

-

Cyclometalated iridium catalyst

-

Formic acid

-

Solvent (as required by the specific catalyst system)

-

-

Apparatus: Reaction vessel suitable for controlled heating and stirring.

-

Procedure:

-

HMF, the primary amine, the iridium catalyst, and the solvent are combined in the reaction vessel.

-

Formic acid is added as the hydrogen donor.

-

The mixture is heated to the optimal temperature (e.g., 80-100°C) and stirred for the required duration (which can be as short as a few hours).

-

Upon completion, the reaction mixture is cooled.

-

The product is isolated and purified using standard techniques such as column chromatography.

-

-

Results: This catalytic system has been shown to be highly efficient, with high turnover numbers and frequencies, and applicable to a wide range of amines.

Data Presentation

The following tables summarize quantitative data from representative modern synthesis protocols for furfurylamine derivatives.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 14003-16-8 |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| Appearance | Colorless to light orange/yellow liquid |

| Boiling Point | 55 °C at 7 mmHg |

| Density | 1.02 g/cm³ |

| Refractive Index | n20/D 1.49 |

Data sourced from publicly available chemical databases.

Table 2: Comparison of Catalytic Systems for Reductive Amination of Furan Aldehydes

| Catalyst | Substrate | Amine Source | Reducing Agent | Temp (°C) | Pressure (MPa) | Yield (%) |

| Raney Ni | Furfural | Ammonia | H₂ | 130 | 2.0 | 96.3 |

| Ru Pincer Complex | Furfural | Aniline | iPrOH | 100 | N/A | 87 |

| Ni/SBA-15 | HMF | Aqueous Ammonia | H₂ | 100 | 2.0 | 89.8 |

| Ir-catalyst | HMF | Various amines | Formic Acid | 80-100 | N/A | High |

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways to this compound.

Caption: Reductive amination of 5-methylfurfural.

Caption: Synthesis via methylation of furfurylamine.

Applications and Future Outlook

This compound serves as a critical intermediate in several industrial sectors:

-

Pharmaceuticals: It is a precursor for active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders, due to its ability to cross the blood-brain barrier.[2]

-

Agrochemicals: It is used in the formulation of pesticides and herbicides.[2]

-

Flavor and Fragrance: The compound is employed in creating unique flavor profiles.[2]

-

Polymer Chemistry: It is a component in the development of bio-based polymers.[2]

The increasing demand for sustainable and bio-based chemicals positions this compound and other furan derivatives for significant growth. Future research will likely focus on developing even more efficient and greener catalytic systems for its synthesis, expanding its applications in materials science, and further exploring its potential in medicinal chemistry. The journey from the early explorations of furan chemistry to the sophisticated synthesis of molecules like this compound highlights the remarkable progress in organic chemistry and its profound impact on various industries.

References

A Theoretical Investigation into the Conformational Landscape of 5-Methylfurfurylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the conformational preferences of 5-methylfurfurylamine, a versatile building block in chemical synthesis with applications in pharmaceuticals and materials science.[1][2] Understanding the three-dimensional structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and ultimately its biological activity. This document summarizes key quantitative data, outlines the computational methodologies employed in its study, and presents a logical workflow for such theoretical investigations.

Conformational Analysis and Data

Theoretical studies, particularly those employing high-level quantum chemical methods, have been instrumental in elucidating the conformational preferences of this compound. The primary flexibility in the molecule arises from the rotation around the C-C bond connecting the furan ring and the aminomethyl group. This rotation gives rise to two main stable conformers: gauche and syn.

A detailed computational analysis using the G3 level of theory has revealed the relative populations of these conformers in the gas phase at 298.15 K.[1][3] The gauche conformer is found to be the dominant species, accounting for a significant majority of the conformational landscape. The quantitative distribution, determined by the Boltzmann weighting factors based on their relative free energies, is presented in the table below.

| Conformer | Boltzmann Relative Population (%) |

| Gauche | 77.0 |

| Syn | 23.0 |

| Table 1: Boltzmann relative populations of the gauche and syn conformers of this compound in the gas phase at 298.15 K as determined by G3 level theoretical calculations.[3] |

The preference for the gauche conformation is a key structural feature of this compound and influences its overall shape and potential for intermolecular interactions.

Computational Methodology

The conformational analysis and the determination of the relative populations of this compound conformers were achieved through a rigorous computational protocol. The primary method cited in the literature is the Gaussian-3 (G3) theory .[1][4] This high-level composite quantum chemical method is known for its accuracy in calculating thermochemical data, such as enthalpies of formation and relative energies of conformers.

Experimental Protocol: G3 Level Calculation

The G3 method involves a series of calculations at different levels of theory and with different basis sets to approximate the results of a much more computationally expensive calculation. The general steps are as follows:

-

Geometry Optimization: The initial structures of the syn and gauche conformers of this compound are optimized using a lower level of theory, typically Density Functional Theory (DFT) or a second-order Møller-Plesset (MP2) calculation with a reasonably sized basis set.

-

Vibrational Frequency Calculation: At the same level of theory as the geometry optimization, vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometries using higher levels of theory and larger basis sets. These calculations typically include:

-

MP4 (fourth-order Møller-Plesset perturbation theory) with a large basis set.

-

Coupled-cluster with single and double and perturbative triple excitations (CCSD(T)) with a smaller basis set.

-

Corrections for diffuse functions and higher polarization functions.

-

-

Energy Combination: The energies from these various calculations are combined in a specific, predefined manner to yield a final, highly accurate energy for each conformer.

-

Relative Energy and Population Calculation: The difference in the final G3 energies of the gauche and syn conformers provides their relative stability. The Boltzmann distribution law is then applied to these energy differences to calculate the relative populations of each conformer at a given temperature (e.g., 298.15 K).

Workflow for Theoretical Conformational Analysis

The logical flow of a theoretical study on the conformation of a molecule like this compound can be visualized as a series of interconnected steps, from initial structure generation to the final analysis of conformational populations.

Caption: Workflow for the theoretical conformational analysis of this compound.

Conclusion

The theoretical investigation of this compound's conformation, primarily through high-level computational methods like G3 theory, provides critical insights into its structural preferences. The clear dominance of the gauche conformer is a fundamental piece of information for researchers in drug development and materials science. The outlined computational protocol and workflow serve as a guide for conducting similar theoretical studies, ensuring a rigorous and systematic approach to understanding the conformational landscape of flexible molecules. This knowledge is paramount for designing novel compounds with desired properties and for interpreting experimental observations.

References

- 1. Thermochemical Research on Furfurylamine and this compound: Experimental and Computational Insights | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thermochemical Research on Furfurylamine and this compound: Experimental and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 5-Methylfurfurylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylfurfurylamine is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes. This technical guide provides a summary of the available solubility data for this compound, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for these procedures. Due to a lack of extensive quantitative data in publicly available literature, this guide focuses on qualitative solubility information and general principles applicable to amines of similar structure.

Introduction

This compound (CAS No. 14003-16-8) is a primary amine featuring a furan ring. Its chemical structure influences its polarity and potential for hydrogen bonding, which in turn govern its solubility characteristics. The presence of the amine group suggests a degree of polarity and the ability to act as a hydrogen bond donor, while the furan ring and the methyl group contribute to its organic character. Generally, amines with a carbon count of six or less, like this compound (C₆H₉NO), are expected to exhibit some solubility in water and good solubility in many organic solvents.[2][3]

Solubility Profile of this compound

Precise quantitative solubility data for this compound across a range of organic solvents at various temperatures is not extensively documented in scientific literature. However, based on chemical supplier information and the behavior of structurally similar compounds such as furfurylamine, a qualitative solubility profile can be established.

Data Presentation

The following table summarizes the available qualitative and quantitative solubility information for this compound.

| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility | Quantitative Data (at specified temperature) |

| Polar Protic | Water | H₂O | Soluble | >1000 g/L (20 °C)[3] |

| Methanol | CH₃OH | Soluble (Expected) | Not Available | |

| Ethanol | C₂H₅OH | Soluble[4] | Not Available | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble (Expected) | Not Available |

| Dichloromethane | CH₂Cl₂ | Soluble (Expected) | Not Available | |

| Non-Polar | Diethyl Ether | (C₂H₅)₂O | Soluble[4] | Not Available |

| Toluene | C₇H₈ | Likely Soluble | Not Available | |

| Hexane | C₆H₁₄ | Likely Insoluble/Slightly Soluble | Not Available |

Note: "Soluble (Expected)" is based on the general solubility principle of "like dissolves like" and the known solubility of this compound in other polar solvents.

The structurally related compound, furfurylamine, is described as being miscible with water and soluble in ethanol and ether, which supports the expected solubility profile of this compound.[4][5][6][7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid amine, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method, a standard approach for determining equilibrium solubility.[8]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Sealed, temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas-tight syringes

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

Vials for sample collection

-

Gas Chromatography (GC) system with a suitable detector (e.g., FID or NPD)

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the GC analysis.

-

Sample Preparation: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct undissolved phase of the amine is necessary to ensure that saturation is achieved.

-

Equilibration: Place the sealed vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to remain undisturbed at the controlled temperature for a minimum of 24 hours to ensure complete separation of the undissolved amine from the saturated solvent phase.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a gas-tight syringe. To avoid contamination from the undissolved phase, ensure the syringe needle is positioned in the upper portion of the solvent layer.

-

Filtration: Immediately filter the collected aliquot through a syringe filter (compatible with the solvent and analyte) into a clean vial. This step is crucial to remove any microscopic undissolved droplets.

-

Dilution: If necessary, dilute the filtered sample with the solvent to a concentration that falls within the linear range of the GC calibration curve.

-

Quantification: Analyze the prepared sample using a validated GC method to determine the concentration of this compound.

-

Calculation: Using the concentration obtained from the GC analysis and accounting for any dilution, calculate the solubility of this compound in the solvent at the specified temperature. The result is typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

References

- 1. chemimpex.com [chemimpex.com]

- 2. eppltd.com [eppltd.com]

- 3. lookchem.com [lookchem.com]

- 4. Furfurylamine CAS#: 617-89-0 [m.chemicalbook.com]

- 5. Furfurylamine (617-89-0) | Leading Chemical Wholesaler [chemicalbull.com]

- 6. Furfurylamine | 617-89-0 [chemicalbook.com]

- 7. microchem.fr [microchem.fr]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction of 5-Methylfurfurylamine with Electrophiles

<

Affiliation: Google Research

Abstract

5-Methylfurfurylamine is a versatile heterocyclic primary amine with significant potential as a building block in pharmaceutical and materials science.[1] Its structure, featuring a nucleophilic amino group and an electron-rich furan ring, allows for a diverse range of reactions with electrophiles. This guide provides a comprehensive technical overview of the primary reaction mechanisms of this compound, focusing on N-acylation, N-alkylation, and reactions with carbonyl compounds. Due to the limited direct literature on this specific molecule, this paper draws upon established principles of furan and primary amine chemistry to predict reaction pathways and provide representative experimental protocols. Detailed methodologies, quantitative data summaries, and mechanistic diagrams are presented to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a derivative of furfurylamine, a bio-based compound that is gaining traction as a renewable chemical feedstock.[1] The molecule possesses two primary sites of reactivity: the lone pair of electrons on the nitrogen atom of the primary amine, and the π-electron system of the furan ring. The 5-methyl group acts as an electron-donating group, further activating the furan ring towards electrophilic attack. This guide will explore the reactions of this compound with various electrophiles, providing a theoretical framework and practical guidance for its synthetic transformations.

The primary amine functionality readily undergoes reactions such as acylation and alkylation.[2][3] Furthermore, it can react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.[4] The furan ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution, preferentially at the C5 and C2 positions.[5][6] However, the presence of the activating 5-methyl group and the deactivating (by induction) aminomethyl group at C2 complicates the regioselectivity of such reactions.

Reactions at the Amino Group

The most common reactions of this compound involve the nucleophilic nitrogen atom of the primary amine. These transformations are fundamental in peptide synthesis, polymer chemistry, and the generation of diverse molecular scaffolds.

N-Acylation

The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of stable N-substituted amides.[7][8][9] This reaction is typically rapid and high-yielding.

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the protonated amide. A base, either a second equivalent of the amine or an external base like triethylamine, is required to neutralize the generated hydrochloric acid.[10]

Experimental Protocol: Synthesis of N-((5-methylfuran-2-yl)methyl)acetamide

A general protocol for the N-acylation of a primary amine can be adapted for this compound.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2–0.5 M.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (aqueous), saturated NaHCO₃ (aqueous), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain N-((5-methylfuran-2-yl)methyl)acetamide.

Quantitative Data:

| Electrophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | N-((5-methylfuran-2-yl)methyl)acetamide | Triethylamine | DCM | 0 to RT | 2-4 | >90 (expected) |

| Benzoyl Chloride | N-((5-methylfuran-2-yl)methyl)benzamide | Pyridine | THF | 0 to RT | 3-5 | >90 (expected) |

| Acetic Anhydride | N-((5-methylfuran-2-yl)methyl)acetamide | None | Neat | RT | 0.5-1 | >95 (expected) |

Diagram of N-Acylation Mechanism:

Caption: Mechanism of N-acylation of this compound.

N-Alkylation

Alkylation of this compound with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. Controlling the degree of alkylation can be challenging. Reductive amination (see section 2.3) is often a more effective method for preparing secondary amines.

Mechanism: The reaction is a nucleophilic substitution (typically SN2). The amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The resulting ammonium salt is then deprotonated by a base.

Experimental Protocol: Synthesis of N-benzyl-1-(5-methylfuran-2-yl)methanamine

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq), benzyl bromide (1.1 eq), and potassium carbonate (2.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the secondary amine.

Quantitative Data:

| Electrophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | N-benzyl-1-(5-methylfuran-2-yl)methanamine | K₂CO₃ | Acetonitrile | 80 | 16 | 60-70 (expected) |

| Methyl Iodide | Mixture of secondary, tertiary, and quaternary amines | NaHCO₃ | Ethanol | RT | 12 | Variable |

Diagram of N-Alkylation Workflow:

Caption: General workflow for N-alkylation.

Reaction with Carbonyl Compounds (Reductive Amination)

The reaction of this compound with aldehydes or ketones forms an imine (Schiff base), which can then be reduced in situ to the corresponding secondary amine.[4] This two-step, one-pot procedure is known as reductive amination and is a highly efficient method for forming C-N bonds.[11][12][13][14]

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate.[15] Acid catalysis facilitates the dehydration of the hemiaminal to form a protonated imine (iminium ion). A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the imine to the secondary amine.

Experimental Protocol: Synthesis of N-(cyclohexylmethyl)-1-(5-methylfuran-2-yl)methanamine

-

Imine Formation: To a solution of this compound (1.0 eq) in methanol, add cyclohexanecarbaldehyde (1.0 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, controlling any effervescence.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Quantitative Data:

| Carbonyl Compound | Reducing Agent | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Cyclohexanecarbaldehyde | NaBH₄ | N-(cyclohexylmethyl)-1-(5-methylfuran-2-yl)methanamine | Methanol | 0 to RT | 4-6 | 85-95 (expected) |

| Acetone | NaBH(OAc)₃ | N-isopropyl-1-(5-methylfuran-2-yl)methanamine | Dichloroethane | RT | 12 | 80-90 (expected) |

Diagram of Reductive Amination Pathway:

Caption: Pathway for reductive amination.

Reactions at the Furan Ring

The furan ring in this compound is electron-rich and can undergo electrophilic aromatic substitution. The 5-methyl group is an activating, ortho-, para-directing group (directing to C4 and C2). The 2-aminomethyl group is deactivating by induction but its effect on the ring's nucleophilicity is less pronounced than a directly attached amine. The most likely positions for electrophilic attack are C4 and C3, with C4 being electronically favored due to the directing effect of the methyl group.[16] However, these reactions are less common and may require specific catalysts and conditions to avoid polymerization, which is a common side reaction for furans under strong acidic conditions.[16]

Potential Reactions:

-

Halogenation: Using mild halogenating agents like N-bromosuccinimide (NBS) could potentially lead to bromination at the C4 position.

-

Friedel-Crafts Acylation/Alkylation: These reactions are generally challenging on furan rings due to their acid sensitivity.[16] Lewis acid catalysts can cause ring-opening or polymerization. Milder conditions would be necessary.

Due to the lack of specific literature, detailed protocols and quantitative data for these reactions are not provided. Researchers exploring this area should proceed with caution, starting with mild reaction conditions and carefully analyzing the product mixtures.

Conclusion

This compound is a reactive molecule that offers multiple avenues for synthetic modification. The primary amine serves as a robust nucleophile for N-acylation, N-alkylation, and reductive amination, providing reliable and high-yielding pathways to a variety of amide and secondary amine derivatives. While the furan ring is activated towards electrophilic substitution, the practical application of such reactions requires careful consideration of reaction conditions to mitigate potential side reactions like polymerization. This guide provides a foundational understanding of the reactivity of this compound and offers detailed, adaptable protocols for its key transformations, thereby serving as a valuable resource for its application in chemical synthesis and drug discovery.

References

- 1. Thermochemical Research on Furfurylamine and this compound: Experimental and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide | 75228-74-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 8. Reactions of Acyl halide [simply.science]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. sctunisie.org [sctunisie.org]

- 13. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. jackwestin.com [jackwestin.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Bioactive Derivatives from 5-Methylfurfurylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of two important classes of bioactive compounds derived from 5-methylfurfurylamine: Schiff bases and pyrazoles. These derivatives are of significant interest in medicinal chemistry due to their potential antimicrobial, antifungal, and anticancer activities. The furan moiety, present in this compound, is a key structural feature in many pharmacologically active compounds, enhancing their biological activity and pharmacokinetic properties.[1][2][3][4]

Introduction to Bioactive Furan Derivatives

Furan and its derivatives are a class of heterocyclic organic compounds that have garnered considerable attention in drug discovery.[1][3][4] The furan ring system is a versatile scaffold found in numerous natural products and synthetic pharmaceuticals.[1][3] this compound, a readily available starting material, serves as a valuable building block for the synthesis of a diverse range of bioactive molecules.[5] Its primary amine functionality allows for straightforward derivatization, leading to the formation of various pharmacologically active compounds, including Schiff bases and pyrazoles.[5]

Derivatives of furan have demonstrated a wide spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: Furan-containing compounds, particularly Schiff bases, have shown potent activity against a range of bacteria and fungi.[1][2][6][7][8] The imine group in Schiff bases is often crucial for their biological function.

-

Anticancer Activity: Certain furan derivatives have exhibited cytotoxic effects against various cancer cell lines.[3][9] Their mechanisms of action can involve the inhibition of key enzymes or the induction of apoptosis.[3][9]

-

Anti-inflammatory Activity: Some furan derivatives have been shown to possess anti-inflammatory properties by modulating inflammatory pathways.[1]

This document will detail the synthesis, characterization, and biological evaluation of Schiff base and pyrazole derivatives of this compound.

I. Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[10][11][12][13] These compounds are of significant interest due to their broad range of biological activities, including antimicrobial and anticancer properties.[6][8]

General Synthesis Workflow

The synthesis of Schiff bases from this compound is a direct and efficient process involving the reaction of the amine with a substituted aromatic aldehyde in a suitable solvent, often with catalytic amounts of acid.

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: Synthesis of (E)-N-((5-methylfuran-2-yl)methyl)-1-(4-nitrophenyl)methanimine

This protocol describes the synthesis of a representative Schiff base from this compound and 4-nitrobenzaldehyde.

Materials:

-

This compound (1.11 g, 10 mmol)

-

4-Nitrobenzaldehyde (1.51 g, 10 mmol)

-

Absolute Ethanol (30 mL)

-

Glacial Acetic Acid (2-3 drops)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.11 g (10 mmol) of this compound in 15 mL of absolute ethanol.

-

In a separate beaker, dissolve 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 15 mL of absolute ethanol.

-

Add the 4-nitrobenzaldehyde solution to the this compound solution with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The Schiff base product is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Dry the purified product in a desiccator and determine the yield.

-

Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation: Antimicrobial Activity of Structurally Related Furan-Based Schiff Bases

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Furan-Schiff Base 1 | Staphylococcus aureus | 12.5 | [2] |

| Micrococcus luteus | 25 | [2] | |

| Aspergillus niger | 12.5 | [2] | |

| Furan-Schiff Base 2 | Bacillus subtilis | 45.2 | [11] |

| Escherichia coli | 1.6 | [11] | |

| Pseudomonas fluorescence | 2.8 | [11] | |

| Staphylococcus aureus | 3.4 | [11] | |

| Aspergillus niger | 47.5 | [11] |

Note: The presented data is for structurally related compounds and should be used as a reference for guiding further biological evaluation of this compound-derived Schiff bases.

II. Synthesis of Pyrazole Derivatives

Pyrazole derivatives represent another important class of bioactive heterocyclic compounds with a wide range of pharmacological activities, including antifungal and anticancer properties.[14][15] The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of pyrazole derivatives from this compound, a multi-step approach is typically required to first introduce a suitable functional group that can undergo cyclization.

General Synthesis Workflow

A plausible synthetic route to pyrazole derivatives from this compound involves an initial acylation followed by cyclization with a hydrazine derivative.

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of a 5-methyl-1-((5-methylfuran-2-yl)methyl)-1H-pyrazol-3-ol

This protocol outlines a potential route for the synthesis of a pyrazole derivative from this compound and ethyl acetoacetate.

Materials:

-

This compound (1.11 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Hydrazine hydrate (80%) (0.63 g, 10 mmol)

-

Ethanol (50 mL)

-

Toluene (50 mL)

-

Round-bottom flasks (100 mL)

-

Dean-Stark apparatus

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

Step 1: Synthesis of the enamine intermediate

-

In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.11 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 50 mL of toluene.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (approximately 4-6 hours).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate.

Step 2: Cyclization to the pyrazole derivative

-

Dissolve the crude enamine intermediate in 50 mL of ethanol in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (0.63 g, 10 mmol) dropwise to the solution with stirring.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterize the final product using spectroscopic methods.

Data Presentation: Antifungal and Anticancer Activity of Structurally Related Pyrazole Derivatives

The following tables summarize the biological activity of furan-containing pyrazole derivatives and other related pyrazole compounds, providing a reference for the potential bioactivity of the synthesized molecules.

Antifungal Activity of Furan-Pyrazole Derivatives

| Compound ID | Target Fungi | EC₅₀ (µM) | Reference |

| Pyrazole 1t | Fusarium graminearum | - | [15] |

| Pyrazole 1v | Fusarium graminearum | 0.0530 | [15] |

| Pyrazole I8 | Phytophthora infestans | Significant Activity | [14] |

Note: EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth. "Significant Activity" indicates that the compound showed notable antifungal effects, although a specific EC₅₀ value was not provided.

Anticancer Activity of Furan Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Furan Derivative 4 | MCF-7 (Breast Cancer) | 4.06 | [9] |

| Furan Derivative 7 | MCF-7 (Breast Cancer) | 2.96 | [9] |

| Quinazolinone 1 | HepG-2 (Liver Cancer) | 13.23 | [3] |

| HCT-116 (Colon Cancer) | 19.63 | [3] | |

| MCF-7 (Breast Cancer) | 10.58 | [3] |

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

III. Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of furan-based Schiff bases is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of essential microbial enzymes. The azomethine group can chelate with metal ions present in the active sites of enzymes, thereby deactivating them and disrupting cellular processes. Furthermore, the lipophilic nature of these compounds allows them to penetrate the microbial cell membrane, leading to cell lysis.

Caption: Proposed antimicrobial mechanism of furan-based Schiff bases.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive derivatives. The straightforward synthesis of Schiff bases and the accessible routes to pyrazole derivatives provide a platform for the development of novel therapeutic agents. The protocols and data presented herein serve as a foundational guide for researchers in the fields of medicinal chemistry and drug development to explore the pharmacological potential of this important class of compounds. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

References

- 1. acgpubs.org [acgpubs.org]

- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. chemimpex.com [chemimpex.com]

- 6. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]

- 7. [PDF] Synthesis, Anti-Bacterial and Anti-Fungal Evaluation of Pyrazoline Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemijournal.com [chemijournal.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. ijacskros.com [ijacskros.com]

- 13. jetir.org [jetir.org]